molecular formula C15H15N3O2 B2518850 6-Cyclopropyl-N-(4-methoxyphenyl)pyrimidine-4-carboxamide CAS No. 2415471-11-1

6-Cyclopropyl-N-(4-methoxyphenyl)pyrimidine-4-carboxamide

Cat. No.: B2518850
CAS No.: 2415471-11-1
M. Wt: 269.304
InChI Key: YHSVNDPYFFEJFI-UHFFFAOYSA-N
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Description

6-Cyclopropyl-N-(4-methoxyphenyl)pyrimidine-4-carboxamide is a synthetic compound belonging to the pyrimidine class of heterocyclic compounds. Pyrimidines are known for their diverse pharmacological activities, including anti-inflammatory, antiviral, and antibacterial properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Cyclopropyl-N-(4-methoxyphenyl)pyrimidine-4-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-methoxybenzylamine with cyclopropyl isocyanate, followed by cyclization with a suitable pyrimidine precursor . The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction parameters, such as temperature, pressure, and reaction time, is crucial for achieving high purity and yield in industrial settings .

Chemical Reactions Analysis

Types of Reactions

6-Cyclopropyl-N-(4-methoxyphenyl)pyrimidine-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions typically result in the formation of various substituted pyrimidine derivatives .

Scientific Research Applications

6-Cyclopropyl-N-(4-methoxyphenyl)pyrimidine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex pyrimidine derivatives.

    Biology: Investigated for its potential as an anti-inflammatory and antiviral agent.

    Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Cyclopropyl-N-(4-methoxyphenyl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets and pathways. It is believed to inhibit certain enzymes and receptors involved in inflammatory and viral processes. The compound may also interfere with the synthesis of nucleic acids, thereby exerting its antiviral effects .

Comparison with Similar Compounds

Similar Compounds

  • 6-Cyclopropyl-N-(4-methoxy-2-methylphenyl)pyrimidine-4-carboxamide
  • 6-Cyclopropyl-N-(4-methoxyphenyl)pyrimidine-5-carboxamide

Uniqueness

6-Cyclopropyl-N-(4-methoxyphenyl)pyrimidine-4-carboxamide is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct pharmacological properties. Compared to similar compounds, it may exhibit enhanced anti-inflammatory and antiviral activities, making it a valuable candidate for further research and development .

Properties

IUPAC Name

6-cyclopropyl-N-(4-methoxyphenyl)pyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O2/c1-20-12-6-4-11(5-7-12)18-15(19)14-8-13(10-2-3-10)16-9-17-14/h4-10H,2-3H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHSVNDPYFFEJFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=NC=NC(=C2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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